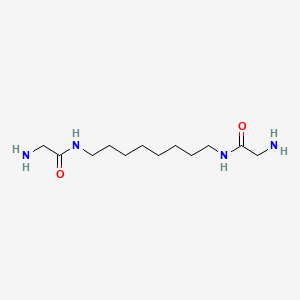
(Z)-7,7-Dimethyloct-3-en-5-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7,7-Dimethyloct-3-en-5-yn-2-one is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of a suitable alkyne with an alkene under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-7,7-Dimethyloct-3-en-5-yn-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which (Z)-7,7-Dimethyloct-3-en-5-yn-2-one exerts its effects is primarily through its reactive functional groups. The alkyne and alkene moieties can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
(E)-7,7-Dimethyloct-3-en-5-yn-2-one: The E-isomer of the compound, which has different spatial arrangement of the substituents around the double bond.
7,7-Dimethyloct-3-yn-2-one: A similar compound lacking the alkene group.
7,7-Dimethyloct-3-en-2-one: A similar compound lacking the alkyne group.
Uniqueness
(Z)-7,7-Dimethyloct-3-en-5-yn-2-one is unique due to the presence of both an alkyne and an alkene group in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(Z)-7,7-dimethyloct-3-en-5-yn-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-5-6-8-10(2,3)4/h5,7H,1-4H3/b7-5- |
Clave InChI |
XWMHNKLCRRNGQB-ALCCZGGFSA-N |
SMILES isomérico |
CC(=O)/C=C\C#CC(C)(C)C |
SMILES canónico |
CC(=O)C=CC#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


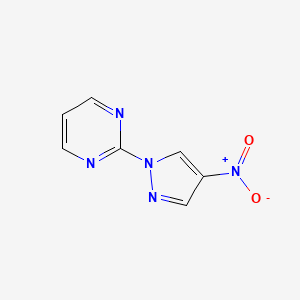
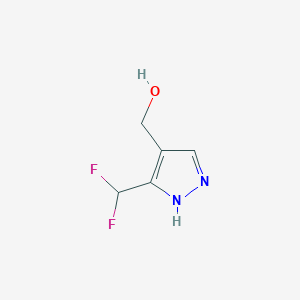

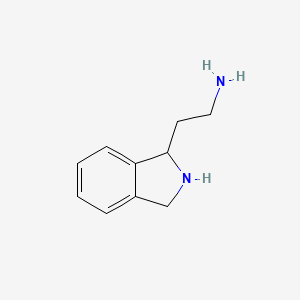

![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
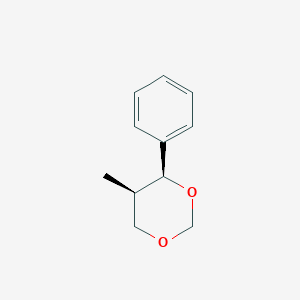
![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
